molecular formula C17H15Cl2N3O2 B2768896 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1171933-70-2

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No. B2768896
CAS RN: 1171933-70-2
M. Wt: 364.23
InChI Key: IYGJHXJLEVXBIF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, commonly known as DCPIU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPIU belongs to the class of urea derivatives and has been found to exhibit significant pharmacological properties. In

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel derivatives related to 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea and investigating their biological activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives have been synthesized and shown to possess promising antitumor activities. These derivatives were synthesized through reactions involving substituted phenyl thiazoles and dichloro isocyanatobenzene, indicating the potential of these compounds in developing new anticancer agents (Ling et al., 2008).

Microbial Degradation and Environmental Impact

The environmental impact and microbial degradation of substituted urea herbicides, including compounds structurally similar to 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, have been studied to understand their phytotoxicity and degradation rates in different conditions. These studies provide insights into the ecological effects of such compounds and their breakdown processes, which is crucial for assessing their environmental safety and developing strategies for mitigating potential negative impacts (Murray et al., 1969).

Corrosion Inhibition

The corrosion inhibition performance of urea derivatives on mild steel in acidic conditions has been explored, showing that certain derivatives can effectively prevent corrosion, suggesting potential applications in protecting metal structures and components in industrial settings. This research underscores the versatility of urea derivatives in applications beyond biological activities, extending to materials science and engineering (Mistry et al., 2011).

Synthesis Methods

Efficient methods for synthesizing urea and thiourea derivatives have been developed, highlighting the chemical versatility and potential for creating a wide range of compounds with varied biological and industrial applications. These methods provide a foundation for further exploration of the compound's applications in different scientific domains (Yan et al., 2014).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-2-22-15-6-4-11(7-10(15)8-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-7,9H,2,8H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGJHXJLEVXBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

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